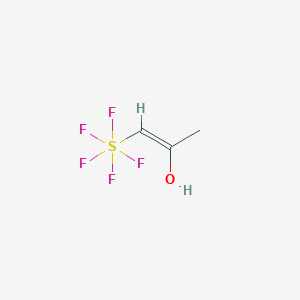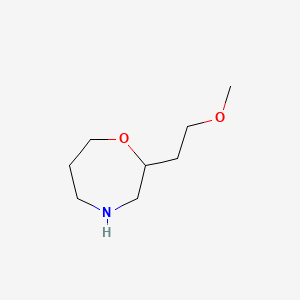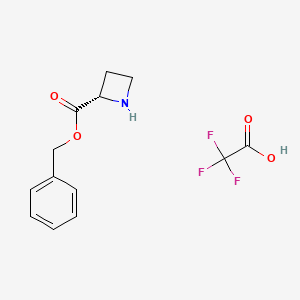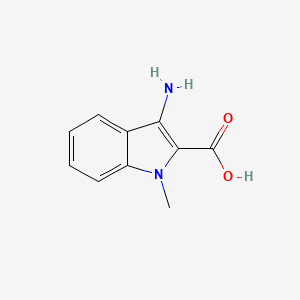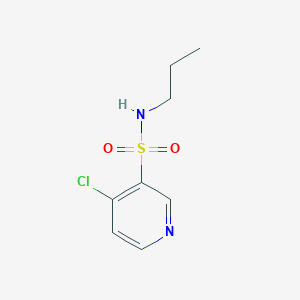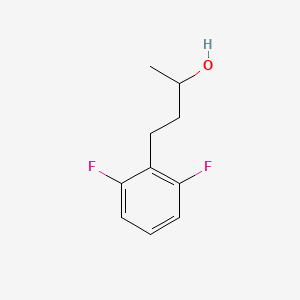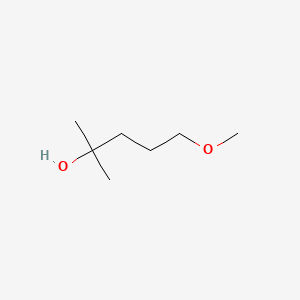
Tert-butyl 3-formyl-3-methoxy-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring substituted with a formyl group, a methoxy group, and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaH, alkyl halides, aprotic solvents
Major Products Formed
Oxidation: tert-Butyl 3-carboxy-3-methoxypiperidine-1-carboxylate
Reduction: tert-Butyl 3-hydroxymethyl-3-methoxypiperidine-1-carboxylate
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
Scientific Research Applications
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and pain management.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and catalysts.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The formyl group can act as an electrophile, participating in nucleophilic addition reactions, while the methoxy and tert-butyl ester groups can influence the compound’s lipophilicity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-formylpiperidine-1-carboxylate
- tert-Butyl 3-methoxypiperidine-1-carboxylate
- tert-Butyl 4-formyl-4-methoxypiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate is unique due to the presence of both formyl and methoxy groups on the piperidine ring, which allows for diverse chemical reactivity and potential applications. The combination of these functional groups with the tert-butyl ester moiety enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic and research contexts.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-5-6-12(8-13,9-14)16-4/h9H,5-8H2,1-4H3 |
InChI Key |
BFJZHTLRZWXCIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


